柯拉维醇

描述

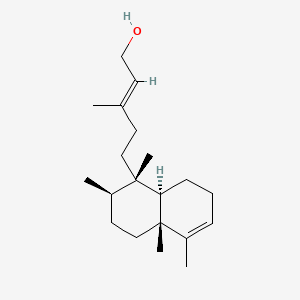

Kolavenol is a diterpene with the molecular formula C20H34O and a molecular weight of 290.4834 . It can be isolated from various sources, including the root of Solidago altissima L .

Synthesis Analysis

The first step of salvinorin A biosynthesis in Salvia divinorum involves the formation of (–)-kolavenyl diphosphate [(–)-KPP], which is subsequently dephosphorylated to afford (–)-kolavenol . A class II diterpene synthase, designated as SdKPS, has been identified as the enzyme that catalyzes this reaction .

Molecular Structure Analysis

The IUPAC Standard InChI for Kolavenol is InChI=1S/C20H34O/c1-15(11-14-21)9-12-19(4)17(3)10-13-20(5)16(2)7-6-8-18(19)20/h7,11,17-18,21H,6,8-10,12-14H2,1-5H3/b15-11+ .

Chemical Reactions Analysis

The enzyme (–)-kolavenyl diphosphate synthase catalyzes the first step of salvinorin A biosynthesis, which involves the formation of (–)-kolavenyl diphosphate [(–)-KPP]. This compound is then dephosphorylated to produce (–)-kolavenol .

Physical And Chemical Properties Analysis

Kolavenol has a molecular weight of 290.48 and its molecular formula is C20H34O .

科学研究应用

抗癌特性

柯拉维醇是一种克罗烷二萜类化合物,它是传统中药黄芩的化学分类标记 . 这些化合物以其抗癌特性而闻名 .

药用植物中的生物合成

柯拉维醇的生物合成在唇形科植物的药用特性中起着重要作用,如黄芩、黄芩和丹参 . 识别参与柯拉维醇生物合成的基因可以促进对这些植物药用特性的理解 .

克罗烷生物合成进化

对柯拉维醇的研究可以提供对唇形科植物中克罗烷生物合成进化的见解 . 据信,克罗烷生物合成是通过从赤霉素和松香烷代谢中募集和新功能化基因而进化的 .

代谢工程

了解柯拉维醇的生物合成可以促进未来的代谢工程工作,以提高这些高价值化学品的生产 . 这对制药行业具有重要意义。

酶促合成

柯拉维醇参与了 II 类二萜合酶的酶促合成 . 对这一过程的研究可以提供对各种酶催化机制的见解 .

细胞色素 P450 酶活性

柯拉维醇是细胞色素 P450 的底物,细胞色素 P450 是在药物代谢中起关键作用的酶 . 研究柯拉维醇与这些酶之间的相互作用可以为药物开发提供宝贵的信息 .

作用机制

Target of Action

Kolavenol primarily targets the Farnesoid X receptor (FXR) . FXR is a member of the nuclear receptor superfamily and has been identified as a master gene for regulating enterohepatic metabolic homeostasis . It has proven to be a promising drug target for various liver diseases .

Mode of Action

Kolavenol interacts with its target, FXR, by forming two hydrogen bonds with M265 and Y369 of human FXR . This interaction allows Kolavenol to fit into the ligand binding pocket of FXR . This binding potently leads to the recruitment of multiple co-regulators and selectively induces the transcriptional activity of FXR .

Biochemical Pathways

The biosynthesis of Kolavenol involves the enzyme (–)-kolavenyl diphosphate synthase, which catalyzes the first step of salvinorin A biosynthesis . This reaction forms (–)-kolavenyl diphosphate [(–)-KPP], which is subsequently dephosphorylated to afford (–)-kolavenol . This process is part of the larger biosynthetic pathways leading to salvinorin A .

Pharmacokinetics

Its bioavailability is likely influenced by its interaction with fxr and the subsequent induction of transcriptional activity .

Result of Action

The molecular and cellular effects of Kolavenol’s action primarily involve its therapeutic efficacy against hepatocyte disorders . By activating FXR, Kolavenol can exert a protective effect against conditions such as Acetaminophen (APAP) toxicity, a common cause of hepatic failure .

Action Environment

These factors can influence the stereoselective biosynthesis of clerodane diterpenoid scaffolds, which includes Kolavenol .

安全和危害

未来方向

The immense and largely untapped chemical diversity of plant specialized metabolism, including compounds like Kolavenol, offers a potential gold mine of biopharmaceuticals if sustainable means of their production can be realized . The natural product 2-oxokolavenol, which is related to Kolavenol, has been suggested as a potential drug candidate for future design by directly targeting FXR .

属性

IUPAC Name |

(E)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O/c1-15(11-14-21)9-12-19(4)17(3)10-13-20(5)16(2)7-6-8-18(19)20/h7,11,17-18,21H,6,8-10,12-14H2,1-5H3/b15-11+/t17-,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTMZYKTDFKGKV-UUMJGGROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC(=CCO)C)CCC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/CO)/C)CCC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19941-83-4 | |

| Record name | Kolavenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019941834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Kolavenol and where is it found?

A1: Kolavenol is a clerodane diterpene found naturally in various plant species. It has been isolated from the roots of Solidago altissima [, ], the bark of Ptychopetalum olacoides [], and the leaves of Trichilia silvatica [], Guarea kunthiana [], and Macaranga tanarius [].

Q2: What is the biosynthetic origin of Kolavenol?

A2: Kolavenol biosynthesis originates from geranylgeranyl diphosphate (GGPP), a common precursor for diterpenes. Research suggests that a specific class II diterpene synthase, (–)-kolavenyl diphosphate synthase, catalyzes the formation of (–)-kolavenyl diphosphate from GGPP, which is subsequently dephosphorylated to yield (–)-kolavenol [].

Q3: What is the role of Kolavenyl diphosphate synthase in the biosynthesis of Kolavenol?

A3: (–)-Kolavenyl diphosphate synthase (SdKPS) is a key enzyme in the biosynthetic pathway of Kolavenol, specifically the (–)-enantiomer []. This enzyme catalyzes the cyclization of geranylgeranyl diphosphate to form (–)-kolavenyl diphosphate, the direct precursor to Kolavenol.

Q4: Are there any interesting findings regarding the structure and function of SdKPS?

A4: Yes, research indicates that a single amino acid substitution (phenylalanine to histidine) in the active site of SdKPS can completely alter its product specificity, shifting from (–)-kolavenyl diphosphate to ent-copalyl diphosphate []. This highlights the enzyme's potential for bioengineering efforts aimed at producing specific diterpenes.

Q5: Does the biosynthesis of Kolavenol share any evolutionary relationship with other diterpenes?

A5: Interestingly, phylogenetic analysis suggests that clerodane diterpene biosynthesis, to which Kolavenol belongs, might have polyphyletic origins within the Lamiaceae family []. This contrasts with the previous assumption of a monophyletic origin and suggests independent evolutionary events leading to clerodane biosynthesis in different lineages.

Q6: Has the genome of any Kolavenol-producing plant been sequenced?

A6: Yes, the genome of Scutellaria barbata, a plant known to produce the clerodane diterpenoid Kolavenol, has been sequenced and assembled into thirteen pseudochromosomes []. This genomic information is a valuable resource for understanding the genetic basis of Kolavenol biosynthesis and potentially engineering its production.

Q7: What is the molecular formula and molecular weight of Kolavenol?

A7: Kolavenol has the molecular formula C20H34O and a molecular weight of 290.48 g/mol.

Q8: What spectroscopic techniques are helpful in identifying and characterizing Kolavenol?

A8: Researchers primarily utilize Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate the structure of Kolavenol [, , ]. 1D and 2D NMR techniques, including 1H NMR, 13C NMR, DEPT, COSY, HSQC, and HMBC, provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. MS, on the other hand, helps determine the molecular weight and fragmentation pattern, further aiding in structural confirmation.

Q9: What are the reported biological activities of Kolavenol?

A9: Kolavenol has demonstrated moderate antiproliferative activity against the A2780 ovarian cancer cell line in in vitro studies []. This suggests its potential as a lead compound for developing anticancer agents, although further research is necessary to explore its efficacy and safety profile.

Q10: Have any derivatives of Kolavenol been discovered?

A10: Yes, several Kolavenol derivatives have been isolated from natural sources, including 7-oxo-kolavelool, 7α-hydroxykolavelool, and 6α,7α-dihydroxykolavenol from Ptychopetalum olacoides []. Additionally, a novel clerodane-ascorbate adduct, 5-O-acetyl-2-C-(cleroda-3,13-dien-15-yl)-β-L-xylo-3-hexulofuranosonic acid γ-lactone, featuring a Kolavenol moiety, has been isolated from Brachyglottis bidwillii []. The discovery of these derivatives highlights the structural diversity within this class of compounds and their potential as sources of novel bioactive molecules.

Q11: Are there any studies investigating the effects of Kolavenol on seed germination?

A11: Yes, studies have shown that Kolavenol does not inhibit the germination of lettuce seeds, unlike some other acetylenes and terpenoids isolated from the same plant source [, ]. This suggests that Kolavenol may not possess significant phytotoxic properties, at least not through mechanisms affecting seed germination.

Q12: Has the effect of fertilizers on Kolavenol production in plants been studied?

A13: A study investigated the impact of nano-fertilizers and bio-fertilizers on the production of bioactive compounds, including Kolavenol, in Solidago canadensis []. Results revealed that the application of these fertilizers, both individually and in combination, led to alterations in the levels of various bioactive compounds, including Kolavenol, highlighting the potential of optimized fertilization strategies to enhance the production of valuable secondary metabolites in plants.

Q13: Have there been any total syntheses of Kolavenol reported in the literature?

A14: Yes, total syntheses of (–)-Kolavenol have been achieved [, ]. These syntheses provide confirmation of the structure and absolute configuration of the naturally occurring compound and pave the way for the development of more efficient synthetic routes to access Kolavenol and its derivatives for further biological evaluation and potential development as therapeutic agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6aR,10aR)-6,6,9-Trimethyl-3-(2-phenylpropan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1673671.png)

![2-[4-(Dimethylamino)styryl]-6-methoxybenzofuran](/img/structure/B1673674.png)

![1,3-Dimethyl-7-[2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl]purine-2,6-dione](/img/structure/B1673677.png)

![(2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile](/img/structure/B1673679.png)

![3-[4-[(4-chlorophenyl)-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethyl]sulfamoyl]phenyl]-N-[3-(dimethylamino)propyl]propanamide](/img/structure/B1673682.png)

![tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate](/img/structure/B1673683.png)